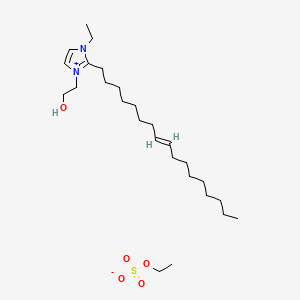
1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate is a type of ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion. They are known for their unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate typically involves the following steps:
Formation of the Imidazolium Cation: This can be achieved by reacting 1-ethylimidazole with 2-chloroethanol and 8-heptadecenyl chloride under controlled conditions.
Anion Exchange: The resulting imidazolium salt is then subjected to anion exchange with ethyl sulfate to form the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond in the heptadecenyl chain can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alkanes.
Scientific Research Applications
Chemistry: As a solvent for chemical reactions, particularly those involving polar compounds.
Biology: Potential use in biocatalysis and enzyme stabilization.
Medicine: Investigated for use in drug delivery systems due to its ability to dissolve a wide range of compounds.
Industry: Used in processes such as electroplating, extraction, and as a lubricant.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate depends on its application:
Solvent: It can dissolve various compounds by disrupting intermolecular forces.
Catalysis: It can stabilize transition states and intermediates in chemical reactions.
Drug Delivery: It can enhance the solubility and bioavailability of drugs.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-methylimidazolium chloride: Another ionic liquid with similar properties but different cation and anion.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Known for its high thermal stability and low viscosity.
Uniqueness
1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate is unique due to its specific combination of cation and anion, which imparts distinct properties such as enhanced solubility for certain compounds and specific reactivity in chemical processes.
Properties
CAS No. |
71002-34-1 |
|---|---|
Molecular Formula |
C26H50N2O5S |
Molecular Weight |
502.8 g/mol |
IUPAC Name |
2-[3-ethyl-2-[(E)-heptadec-8-enyl]imidazol-1-ium-1-yl]ethanol;ethyl sulfate |
InChI |
InChI=1S/C24H45N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-25(4-2)20-21-26(24)22-23-27;1-2-6-7(3,4)5/h11-12,20-21,27H,3-10,13-19,22-23H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b12-11+; |
InChI Key |
CPXMGJOCRLJBDY-CALJPSDSSA-M |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC1=[N+](C=CN1CC)CCO.CCOS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=[N+](C=CN1CC)CCO.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


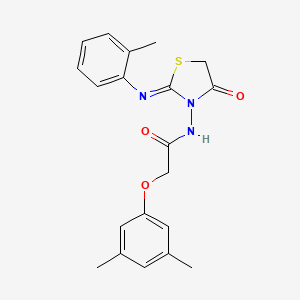
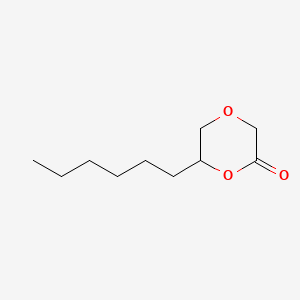
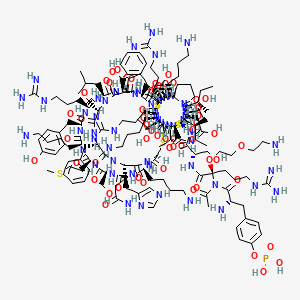
![ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate](/img/structure/B12777962.png)
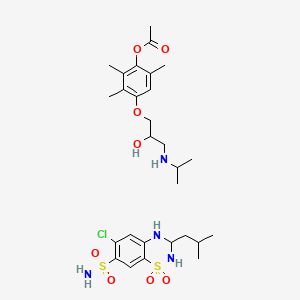
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)
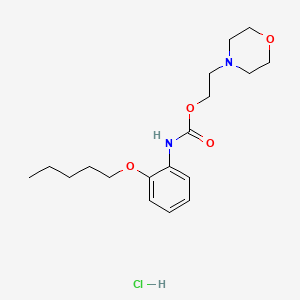
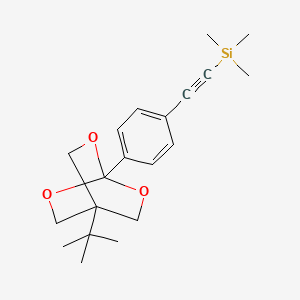
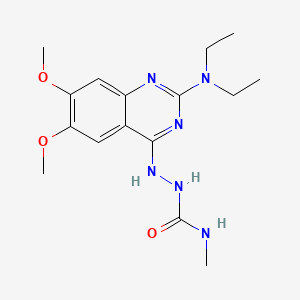
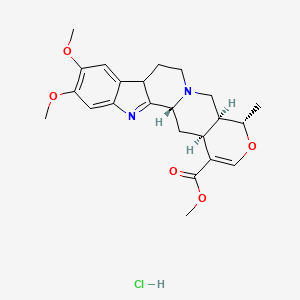
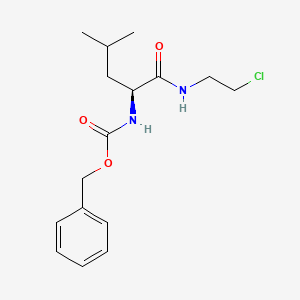
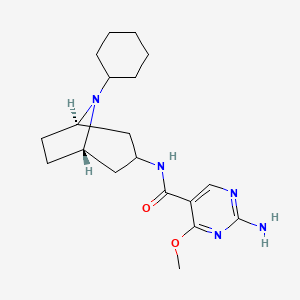
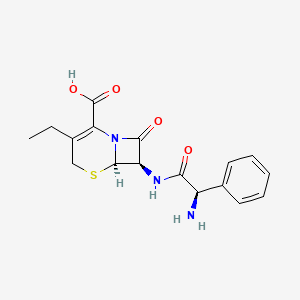
![3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12778006.png)
